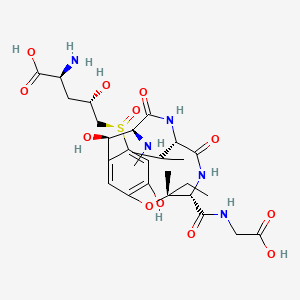![molecular formula C14H16N3.CH3O4S<br>C15H19N3O4S B1242402 Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate CAS No. 68259-00-7](/img/structure/B1242402.png)
Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate is a chemical compound with the molecular formula C15H19N3O4S and a molecular weight of 337.39 g/mol . It is also known by other names such as Basic Yellow 87 and Maxilon Yellow 4GL . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate involves several steps. One common method includes the reaction of 1-methyl-4-pyridylhydrazine with methyl phenyl ketone under acidic conditions to form the hydrazone intermediate. This intermediate is then treated with methyl sulfate to yield the final product . The reaction conditions typically involve the use of solvents such as acetonitrile and water, with phosphoric acid as a catalyst .
Analyse Des Réactions Chimiques
Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the pyridinium ring is substituted with different nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: It serves as a staining agent in microscopy and histology.
Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate involves its interaction with various molecular targets. It can bind to nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function . The compound can also participate in redox reactions, affecting cellular oxidative stress levels .
Comparaison Avec Des Composés Similaires
Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate is unique compared to other similar compounds due to its specific hydrazone and pyridinium functional groups. Similar compounds include:
- Pyridinium, 1-methyl-4-[(2-methyl-2-phenylhydrazinylidene)methyl]-, sulfate
- 1-Methyl-4-[(2-methyl-2-phenylhydrazinylidene)methyl]pyridinium methyl sulfate
These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and applications.
Propriétés
Numéro CAS |
68259-00-7 |
|---|---|
Formule moléculaire |
C14H16N3.CH3O4S C15H19N3O4S |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;methyl sulfate |
InChI |
InChI=1S/C14H16N3.CH4O4S/c1-16-10-8-13(9-11-16)12-15-17(2)14-6-4-3-5-7-14;1-5-6(2,3)4/h3-12H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
LLLILZLFKGJCCV-UHFFFAOYSA-M |
SMILES isomérique |
C[N+]1=CC=C(C=C1)/C=N/N(C)C2=CC=CC=C2.COS(=O)(=O)[O-] |
SMILES |
C[N+]1=CC=C(C=C1)C=NN(C)C2=CC=CC=C2.COS(=O)(=O)[O-] |
SMILES canonique |
C[N+]1=CC=C(C=C1)C=NN(C)C2=CC=CC=C2.COS(=O)(=O)[O-] |
Synonymes |
maxilon yellow 4GL MY 4GL compound |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


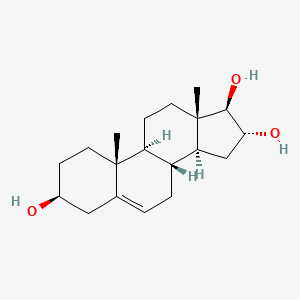
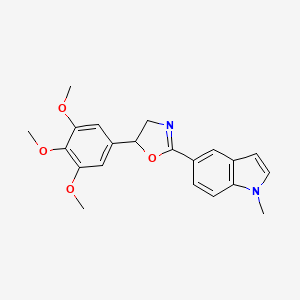
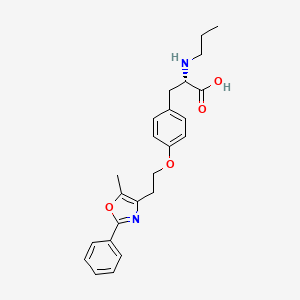
![(15S,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B1242323.png)
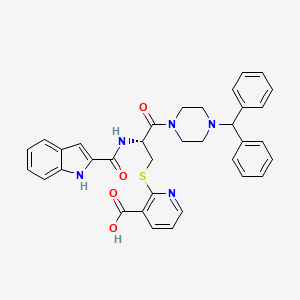
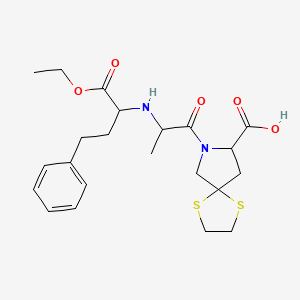
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(cyclopropanecarbonyloxy)-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1242327.png)
![[(8S,9S,13S,14S)-17-[di(propan-2-yl)carbamoyl]-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B1242330.png)
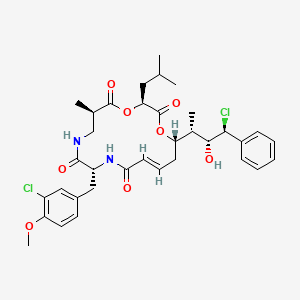
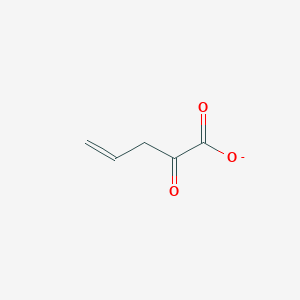

![4-[18F]Fluorobenzyl-triphenylphosphonium](/img/structure/B1242337.png)
![4H-benzo[de]isoquinoline](/img/structure/B1242339.png)
